molecular formula C16H18BNO4 B13669611 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid

Cat. No.: B13669611
M. Wt: 299.1 g/mol
InChI Key: XAMSAVIGTDKEPQ-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid is an organic compound that features a boronic ester group attached to an isoquinoline carboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed borylation of isoquinoline-3-carboxylic acid with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid largely depends on its chemical reactivity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The isoquinoline moiety can interact with various biological targets, potentially affecting signaling pathways and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid is unique due to the combination of the isoquinoline ring and the boronic ester group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C16H18BNO4

Molecular Weight

299.1 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H18BNO4/c1-15(2)16(3,4)22-17(21-15)12-6-5-10-9-18-13(14(19)20)8-11(10)7-12/h5-9H,1-4H3,(H,19,20)

InChI Key

XAMSAVIGTDKEPQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)C(=O)O

Origin of Product

United States

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